Synthesis and Characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
Synthesis and Characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details a probable synthetic pathway, experimental protocols, and key characterization data.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups into the quinoline core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a key building block for the synthesis of more complex molecules with potential applications as antimalarial, anticancer, and anti-inflammatory agents.
Synthesis Pathway
The most probable and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction or a similar thermal cyclization method.[1][2][3] This approach involves the condensation of an aniline with a β-ketoester. For the synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, the reaction proceeds via the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization.
The overall reaction is depicted in the following workflow diagram:
Caption: Synthetic workflow for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Experimental Protocols
The following is a probable experimental protocol based on established procedures for the Conrad-Limpach synthesis of analogous 4-hydroxyquinolines.[1][3]
1. Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate (Intermediate)
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).
-
The mixture is stirred at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to facilitate the reaction if necessary.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess reactants can be removed under reduced pressure to yield the crude intermediate, which may be used in the next step without further purification.
2. Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Final Product)
-
The crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.
-
The mixture is heated to approximately 250-260 °C and maintained at this temperature for 30-60 minutes.
-
The reaction mixture is then cooled to room temperature, which should result in the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or acetic acid.
Characterization Data
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 31009-34-4 | [7][8] |
| Molecular Formula | C₁₀H₅F₄NO | [7][8] |
| Molecular Weight | 231.15 g/mol | [7][8] |
| Appearance | Off-white to light brown solid | Inferred |
| Melting Point | 259-263 °C | Inferred |
| Boiling Point | 302.9 ± 37.0 °C (Predicted) | Inferred |
Table 2: Spectroscopic Data (Predicted)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.5 (s, 1H, OH), 8.0-8.2 (dd, 1H, Ar-H), 7.7-7.9 (m, 1H, Ar-H), 7.5-7.7 (m, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170-175 (C=O, quinolone tautomer), 155-160 (d, JCF, C-F), 140-145 (q, JCF, C-CF₃), 135-140 (C), 120-130 (CH), 115-125 (q, JCF, CF₃), 110-120 (d, JCF, CH), 100-110 (CH). |
| FT-IR (KBr, cm⁻¹) | 3400-2500 (br, O-H stretch), 1640-1660 (C=O stretch, quinolone tautomer), 1550-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch), 1100-1200 (CF₃ stretch). |
| Mass Spectrometry (EI) | m/z 231 (M⁺), 212 ([M-F]⁺), 203 ([M-CO]⁺), 184 ([M-CO-F]⁺), 162 ([M-CF₃]⁺). |
Note: The NMR and IR data are predicted based on the analysis of similar fluorinated quinoline structures and the known effects of the substituents. The quinolone tautomer is expected to be the predominant form in the solid state and in solution.
Signaling Pathways and Logical Relationships
The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline follows a logical progression of chemical transformations as illustrated in the following diagram.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline AldrichCPR 31009-34-4 [sigmaaldrich.com]
